6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide, also known as PF-06424439, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors, which are known to have potential therapeutic applications in various diseases.
Mécanisme D'action
6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide acts by inhibiting the activity of NADPH oxidase, which is a key enzyme involved in the production of reactive oxygen species (ROS). ROS are known to play a crucial role in the pathogenesis of various diseases, including cancer, inflammation, and cardiovascular diseases. By inhibiting the activity of NADPH oxidase, this compound reduces the production of ROS, thereby reducing the oxidative stress and inflammation associated with these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and cell proliferation. It has also been shown to improve endothelial function and reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide in lab experiments include its high potency and specificity for NADPH oxidase inhibition. However, its limitations include its poor solubility and stability, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for the research on 6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide. One area of interest is the development of more potent and stable analogs of this compound that can be used in a wider range of experimental settings. Another area of interest is the exploration of the therapeutic potential of this compound in other diseases, such as neurodegenerative diseases and diabetes. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its potential side effects in vivo.
Méthodes De Synthèse
The synthesis of 6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide involves several steps, including the preparation of the key intermediate, 1-(3-fluoro-4-methylbenzoyl)-4-piperidone, followed by its reaction with 6-amino-N,N-dimethylnicotinamide. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of NADPH oxidase, which is known to play a crucial role in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
6-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-14-4-5-15(12-18(14)22)21(27)25-10-8-17(9-11-25)28-19-7-6-16(13-23-19)20(26)24(2)3/h4-7,12-13,17H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAZVBUXIMCNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(=O)N(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.